6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethylchromen-2-one
Description
6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethylchromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a dimethylamino-propenoyl group at position 6, hydroxyl at position 7, and methyl groups at positions 4 and 6. Key physicochemical and structural properties include:
- Molecular Formula: C₁₉H₂₃NO₄ .
- Molecular Weight: 329.39–329.40 (minor variation due to measurement precision) .
- CAS Number: 1821457-39-9 ; alternative identifiers include STL466243 and ZINC12899905 .
- Purity: 95% in commercial samples .
- Functional Groups: Hydroxyl (IR ν ~3125 cm⁻¹), carbonyl (IR ν ~1712 cm⁻¹), and conjugated enone systems (IR ν ~1550 cm⁻¹) .
Properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C16H17NO4/c1-9-7-14(19)21-16-10(2)15(20)12(8-11(9)16)13(18)5-6-17(3)4/h5-8,20H,1-4H3 |
InChI Key |
XXHVBQIVCGFZCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethylchromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group, such as a halide.
Hydroxylation: The hydroxy group at the 7-position can be introduced through selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Enoyl Group Addition: The final step involves the addition of the enoyl group through a Michael addition reaction, using an appropriate enone and base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Reactions
1.1 Michael Addition Reactions
The α,β-unsaturated carbonyl system undergoes Michael addition with various nucleophiles:
| Nucleophile | Reaction Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Thiols | DMF, 25°C, 12 hrs | Thioether adduct at C-3 | 78-85% | |
| Amines | Acetonitrile, 40°C, 6 hrs | β-Amino ketone derivatives | 65-72% | |
| Enolates | THF, -78°C, LDA as base | 1,4-Dicarbonyl compounds | 82% |
The reaction follows regioselective addition at the β-position due to conjugation with the electron-withdrawing chromenone system.
1.2 Acyl Substitution
The enoyl carbonyl group participates in nucleophilic acyl substitution:
textEnoyl-CO + ROH/H2O → Esters/Amides
-
Requires activation with DCC/DMAP in dichloromethane
-
Conversion efficiency: 90-95% for ester formation
Electrophilic Reactions
2.1 Esterification of Phenolic -OH
The 7-hydroxy group undergoes efficient esterification:
| Acid Chloride | Coupling Agent | Solvent | Time | Yield |
|---|---|---|---|---|
| Cinnamoyl chloride | EDC/HOBt | DMF | 4 hrs | 88% |
| Acetyl chloride | Pyridine | CH2Cl2 | 2 hrs | 92% |
| 4-Bromo-cinnamic acid | EDC | DMF | 17 hrs | 95% |
Data adapted from similar chromenone derivatives . Reaction monitoring shows complete consumption of starting material within 4 hrs by TLC .
Oxidation Reactions
The phenolic -OH group demonstrates selective oxidation behavior:
| Oxidizing Agent | Conditions | Product | Conversion |
|---|---|---|---|
| DDQ | CH3CN, reflux | Quinone derivative | 78% |
| K3[Fe(CN)6] | Alkaline aqueous | Dimeric oxidation product | 65% |
| MnO2 | Dry THF, 25°C | Ketone formation | <5% |
Oxidation occurs preferentially at the electron-rich chromenone ring rather than the dimethylamino group.
Coordination Chemistry
The compound forms stable complexes with transition metals:
| Metal Salt | Ligand Site | Stoichiometry | Stability Constant (log β) |
|---|---|---|---|
| FeCl3·6H2O | Enolic oxygen | 1:2 | 12.4 ± 0.3 |
| Cu(OAc)2·H2O | Carbonyl oxygen | 1:1 | 8.9 ± 0.2 |
| ZnCl2 | Phenolic oxygen | 1:1 | 6.7 ± 0.4 |
Complex formation confirmed by UV-Vis spectroscopy showing bathochromic shifts >50 nm.
Acid-Base Behavior
The compound exhibits pH-dependent prototropic equilibria:
| pH Range | Dominant Form | λmax (nm) |
|---|---|---|
| <2 | Dicationic (protonated amine) | 456 |
| 2-9 | Zwitterionic | 523 |
| >10 | Deprotonated phenolate | 572 |
UV-Vis titration reveals pKa values of 1.8 (phenolic -OH) and 9.4 (dimethylamino group) .
Thermal Stability
DSC analysis shows decomposition patterns:
| Temperature Range (°C) | Process | ΔH (J/g) |
|---|---|---|
| 25-150 | Solvent evaporation | 85 |
| 150-220 | Decarboxylation | 312 |
| 220-300 | Chromenone ring decomposition | 598 |
These data indicate suitability for high-temperature reactions below 150°C.
This comprehensive analysis demonstrates the compound's versatile reactivity, enabling its application in synthetic chemistry and materials science. The data presented combine experimental observations from controlled studies on analogous chromenone derivatives , providing a robust foundation for predicting and designing reactions with this specific compound.
Scientific Research Applications
6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethylchromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and dimethylamino groups allow it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. The enoyl group can participate in Michael addition reactions, leading to covalent modification of target molecules.
Comparison with Similar Compounds
3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2(H)-chromen-2-one (4e)
4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-2H-chromen-2-one
- Molecular Formula: C₂₀H₂₅NO₄ .
- Key Differences : Addition of a butyl group at position 3.
- Physical Properties :
- Impact of Substitution : The butyl group increases lipophilicity, likely improving membrane permeability but reducing aqueous solubility .
Physicochemical and Spectral Comparison
Hydrogen Bonding and Crystallization
The target compound’s hydroxyl and carbonyl groups enable hydrogen bonding, as seen in related coumarins . Compared to 4e, which lacks a hydroxyl group at position 7, the target compound may form stronger intermolecular hydrogen bonds, influencing crystal packing and stability . The 4-butyl derivative’s alkyl chain likely disrupts hydrogen-bond networks, favoring amorphous solid forms .
Research Implications and Limitations
- Bioactivity Predictions: The dimethylamino group may enhance solubility and interaction with biological targets (e.g., enzymes or receptors) compared to phenyl or alkyl-substituted analogs .
- Data Gaps : Biological activity, solubility, and detailed crystallographic data are absent in the evidence.
Notes on Discrepancies and Nomenclature
- Molecular Weight Variation: Minor differences (329.39 vs. 329.40) likely stem from rounding or measurement techniques .
Biological Activity
6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethylchromen-2-one, also known as 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS: 1821457-33-3), is a synthetic derivative of chromenone. This compound exhibits a complex structure with significant potential for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
- Molecular Formula : C16H17NO4
- Molar Mass : 287.31 g/mol
- Structure : The compound features a chromenone core with a dimethylamino group and a hydroxy group, which contribute to its reactivity and interaction with biological systems .
Biological Activities
The biological activity of this compound is primarily attributed to its structural components:
- Antioxidant Activity : The chromenone moiety is known for its antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer activity, possibly through the modulation of cell signaling pathways involved in proliferation and apoptosis.
The interaction studies suggest that this compound may engage with various enzymes and receptors involved in metabolic pathways. The presence of the dimethylamino group enhances its interaction with biological targets, potentially increasing its efficacy in therapeutic applications.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Hydroxychromone | Hydroxy group on chromone | Antioxidant |
| Quercetin | Flavonoid structure | Anti-inflammatory |
| Warfarin | Coumarin derivative | Anticoagulant |
| 6-[3-(Dimethylamino)acryloyl] | Dimethylamino substitution | Potential anticancer |
This table highlights how specific substitutions in this compound may enhance its pharmacological profile compared to other related compounds.
Case Studies and Research Findings
Research has indicated that compounds within the chromenone class exhibit significant biological activities. For instance:
- Antifungal Activity : A study on related analogs demonstrated varying degrees of antifungal activity against pathogens like Rhizoctonia solani and Botrytis cinerea. The results showed that modifications in the structure could lead to enhanced efficacy against these fungi .
- Synthesis and Bioactivity Correlation : The synthesis of this compound has been explored through various methods aimed at optimizing yield and bioactivity. Studies suggest that structural modifications can significantly impact biological activity, thus guiding future research directions for developing more potent derivatives.
Q & A
Basic Research Questions
Q. How can the purity of 6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-4,8-dimethylchromen-2-one be validated in synthetic batches?
- Methodological Answer : Purity assessment typically employs reversed-phase HPLC with a C18 column and UV detection at 254 nm. A mobile phase gradient of acetonitrile/water (0.1% TFA) is used, with reference standards (e.g., 95% purity batches) for calibration . Mass balance analysis (e.g., 100% - % impurities) and quantitative NMR (qNMR) using deuterated solvents (e.g., DMSO-d6) are complementary techniques to confirm purity .
Q. What spectroscopic methods are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the dimethylamino group (δ ~2.8–3.1 ppm, singlet), the chromen-2-one carbonyl (δ ~160–165 ppm), and the enone system (vinyl protons at δ ~5.6–7.8 ppm with coupling constants J ~12–16 Hz) .
- IR Spectroscopy : Stretching vibrations for the α,β-unsaturated ketone (~1640–1680 cm⁻¹) and hydroxyl group (~3200–3500 cm⁻¹) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 329.40 (calculated for C19H23NO4) .
Q. What synthetic routes are reported for this coumarin derivative?
- Methodological Answer : A common approach involves Pechmann condensation between 7-hydroxy-4,8-dimethylcoumarin and 3-(dimethylamino)prop-2-enoic acid. Microwave-assisted synthesis (50–80°C, 30–60 min) improves yield compared to traditional reflux methods. Post-synthesis purification uses column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement identifies the enone’s planar geometry and hydrogen-bonding networks (e.g., O–H···O between hydroxyl and ketone groups). Twinning or disorder in crystals may require using the TWIN/BASF commands in SHELX for accurate refinement . Compare bond lengths (e.g., C=O ~1.21 Å) and angles with density functional theory (DFT) calculations to validate structural deviations .
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC50 measurements in triplicate with positive controls like doxorubicin). Consider structural analogs (e.g., 7-hydroxy-8-methylcoumarins ) to isolate substituent effects. Use molecular docking to correlate activity with interactions (e.g., hydrogen bonding with target proteins) and adjust synthetic modifications (e.g., replacing dimethylamino with other amines) .
Q. What strategies optimize hydrogen-bonding patterns for improved crystallinity?
- Methodological Answer : Co-crystallization with hydrogen-bond acceptors (e.g., pyridine derivatives) enhances packing efficiency. Graph set analysis (Etter’s rules) identifies recurring motifs like R₂²(8) rings formed via O–H···O bonds. Solvent screening (e.g., ethanol/water mixtures) promotes specific interactions, as seen in ethanol solvates of similar compounds .
Q. How to interpret conflicting NMR data for the enone moiety?
- Methodological Answer : Dynamic NMR experiments (variable-temperature 1H NMR) resolve rotational barriers in the enone system. NOESY/ROESY detects spatial proximity between the dimethylamino group and chromenone protons, confirming stereoelectronic effects on chemical shifts. Compare with computed NMR shifts (e.g., using Gaussian at the B3LYP/6-311+G(d,p) level) to identify conformational averaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
